molecular formula C6H9ClFNS B6251144 2-(3-fluorothiophen-2-yl)ethan-1-amine hydrochloride CAS No. 1824109-55-8

2-(3-fluorothiophen-2-yl)ethan-1-amine hydrochloride

Cat. No.: B6251144
CAS No.: 1824109-55-8
M. Wt: 181.7
InChI Key:
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Description

2-(3-fluorothiophen-2-yl)ethan-1-amine hydrochloride is a chemical compound with the molecular formula C6H8ClFNS It is an aromatic amine that contains a thiophene ring substituted with a fluorine atom at the 3-position and an ethanamine group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-fluorothiophen-2-yl)ethan-1-amine hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

2-(3-fluorothiophen-2-yl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can undergo reduction reactions to form dihydrothiophenes using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide for methoxylation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

    Oxidation: Thiophene sulfoxides, thiophene sulfones.

    Reduction: Dihydrothiophenes.

    Substitution: Methoxylated thiophene derivatives.

Scientific Research Applications

2-(3-fluorothiophen-2-yl)ethan-1-amine hydrochloride has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Material Science: The compound is used in the development of organic semiconductors and conductive polymers.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.

    Industrial Applications: The compound is utilized in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(3-fluorothiophen-2-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity by forming strong hydrogen bonds and van der Waals interactions. The ethanamine group facilitates the compound’s entry into cells and its subsequent interaction with intracellular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-fluorothiophen-2-yl)ethan-1-amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct electronic properties and reactivity. The presence of the fluorine atom at the 3-position of the thiophene ring enhances its stability and binding affinity in biological systems, making it a valuable compound in medicinal chemistry and material science .

Properties

CAS No.

1824109-55-8

Molecular Formula

C6H9ClFNS

Molecular Weight

181.7

Purity

95

Origin of Product

United States

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